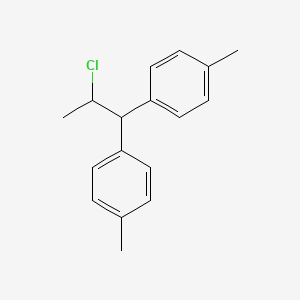
1,1'-(2-Chloropropylidene)bis(4-methylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2-Chloropropylidene)bis(4-methylbenzene) is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two 4-methylbenzene (or toluene) groups connected by a 2-chloropropylidene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Chloropropylidene)bis(4-methylbenzene) typically involves the reaction of 4-methylbenzene with a chlorinating agent in the presence of a catalyst. One common method is the Friedel-Crafts alkylation reaction, where 4-methylbenzene reacts with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(2-Chloropropylidene)bis(4-methylbenzene) can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of side reactions.
化学反应分析
Types of Reactions
1,1’-(2-Chloropropylidene)bis(4-methylbenzene) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropylidene bridge can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl groups on the benzene rings can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced using hydrogenation catalysts to remove the chlorine atom and form a hydrocarbon derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used. These reactions typically occur under mild conditions with moderate heating.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives such as 1,1’-(2-Hydroxypropylidene)bis(4-methylbenzene) or 1,1’-(2-Aminopropylidene)bis(4-methylbenzene).
Oxidation Reactions: Products include 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction Reactions: Products include 1,1’-(2-Propylidene)bis(4-methylbenzene).
科学研究应用
1,1’-(2-Chloropropylidene)bis(4-methylbenzene) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1,1’-(2-Chloropropylidene)bis(4-methylbenzene) depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the methyl groups are oxidized through electron transfer processes involving oxidizing agents. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
相似化合物的比较
1,1’-(2-Chloropropylidene)bis(4-methylbenzene) can be compared with other similar compounds such as:
1,1’-(2-Bromopropylidene)bis(4-methylbenzene): Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and properties due to the different halogen.
1,1’-(2-Hydroxypropylidene)bis(4-methylbenzene): Contains a hydroxyl group instead of chlorine, leading to different chemical behavior and applications.
1,1’-(2-Aminopropylidene)bis(4-methylbenzene):
The uniqueness of 1,1’-(2-Chloropropylidene)bis(4-methylbenzene) lies in its specific combination of functional groups and the resulting chemical properties, making it a versatile compound for various applications.
属性
CAS 编号 |
59900-48-0 |
|---|---|
分子式 |
C17H19Cl |
分子量 |
258.8 g/mol |
IUPAC 名称 |
1-[2-chloro-1-(4-methylphenyl)propyl]-4-methylbenzene |
InChI |
InChI=1S/C17H19Cl/c1-12-4-8-15(9-5-12)17(14(3)18)16-10-6-13(2)7-11-16/h4-11,14,17H,1-3H3 |
InChI 键 |
NSXKTAPDCXPRNG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















